Welcome to the BenchChem Online Store!
molecular formula C11H19NO4 B131198 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester CAS No. 133938-45-1

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester

Cat. No. B131198
M. Wt: 229.27 g/mol
InChI Key: DIXXMLNOGLTXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05091567

Procedure details

190 g (0 82 mole) Ethyl 1-nitromethyl-1-cyclohexaneacetate in 3168 mL ethanol are hydrogenated for 4 hours at 125° C. in the presence of 62.9 g 10% palladium-carbon. At the end of the take up of hydrogen, the catalyst is filtered off and the colorless solution obtained is distilled to dryness in a vacuum. 116.2 g 2-Aza-spiro[4,5]decan-3-one in the form of a colorless crystallizate are obtained; yield 91.6% of theory. Content 97.1% (GC); m.p. 88° to 90° C.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
3168 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
62.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]1([CH2:11][C:12]([O:14]CC)=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)([O-])=O>C(O)C.[C].[Pd]>[CH2:4]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:11][C:12](=[O:14])[NH:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
[N+](=O)([O-])CC1(CCCCC1)CC(=O)OCC
Name
Quantity
3168 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
62.9 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of the take up of hydrogen, the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the colorless solution obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled to dryness in a vacuum

Outcomes

Product
Name
Type
product
Smiles
C1NC(CC12CCCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 116.2 g
YIELD: PERCENTYIELD 91.6%
YIELD: CALCULATEDPERCENTYIELD 0.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.